Mechanistic Differentiation: PPARα-Independent Signaling of OlAla Versus PPARα-Dependent OlGly in Nicotine Reward
N-Oleoyl alanine (OlAla) prevents nicotine-induced conditioned place preference (CPP) through a PPARα-independent mechanism, in direct contrast to its parent compound N-oleoyl glycine (OlGly), which requires PPARα activation. In ICR mice, the PPARα antagonist GW6471 failed to block OlAla-mediated attenuation of nicotine CPP, whereas OlGly's effects are PPARα-dependent [1]. Both compounds showed similar time-courses in plasma and brain following administration, as quantified by HPLC-MS/MS [2].
| Evidence Dimension | PPARα dependence of nicotine CPP attenuation |
|---|---|
| Target Compound Data | OlAla (30 mg/kg, i.p.): CPP attenuation NOT blocked by GW6471 (PPARα antagonist) |
| Comparator Or Baseline | OlGly: CPP attenuation reversed/blocked by PPARα antagonist GW6471 |
| Quantified Difference | Qualitative difference: OlAla mechanism is PPARα-independent; OlGly mechanism is PPARα-dependent |
| Conditions | ICR female and male mice; nicotine-induced CPP model; GW6471 (PPARα antagonist) co-administration |
Why This Matters
Researchers studying PPARα-independent pathways or seeking to avoid PPARα-mediated off-target effects should select OlAla over OlGly.
- [1] Karin KN, Mustafa MA, Poklis JL, et al. N-oleoyl alanine attenuates nicotine reward and spontaneous nicotine withdrawal in mice. Drug Alcohol Depend. 2024;259:111276. View Source
- [2] Karin KN, Mustafa MA, Poklis JL, Lichtman AH. High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma. J Sep Sci. 2023. View Source
